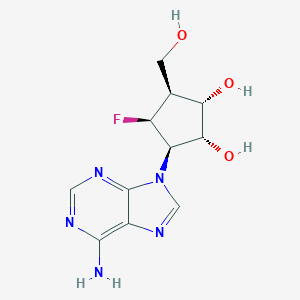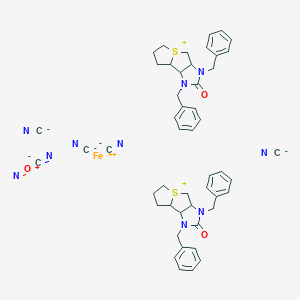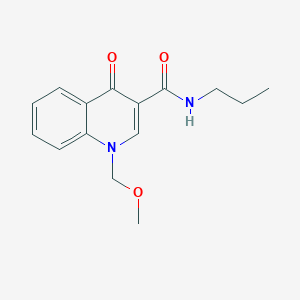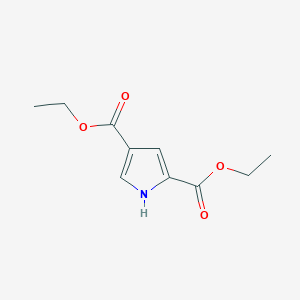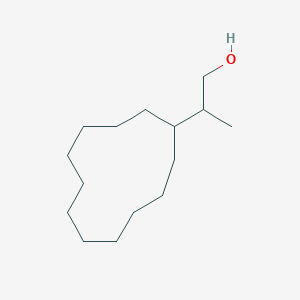
2-Cyclododecylpropan-1-ol
Übersicht
Beschreibung
Alpha-cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4 glycosidic bonds . It is one of the three naturally occurring cyclodextrins, the others being beta-cyclodextrin and gamma-cyclodextrin, which contain seven and eight glucose units, respectively . Alpha-cyclodextrin is known for its ability to form inclusion complexes with various guest molecules, making it valuable in numerous applications .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Alpha-Cyclodextrin wird typischerweise durch die enzymatische Degradation von Stärke synthetisiert. Das Verfahren beinhaltet die Verwendung von Cyclodextrin-Glykosyltransferase (CGTase) und Alpha-Amylase . Zunächst wird Stärke entweder durch Wärmebehandlung oder unter Verwendung von Alpha-Amylase verflüssigt. Anschließend wird CGTase hinzugefügt, um die Bildung von Cyclodextrinen zu katalysieren .
Industrielle Produktionsverfahren: Für die industrielle Produktion wird Stärke aus Quellen wie Mais oder Kartoffeln verwendet . Der enzymatische Umwandlungsprozess wird optimiert, um die Ausbeute an Alpha-Cyclodextrin zu maximieren. Das resultierende Produkt wird dann gereinigt und kristallisiert, um hochreines Alpha-Cyclodextrin zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alpha-Cyclodextrin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Alpha-Cyclodextrin, wie z. B. methylierte oder acetylierte Cyclodextrine .
Wissenschaftliche Forschungsanwendungen
Alpha-Cyclodextrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Es wird in Medikamenten-Abgabesystemen verwendet, um die Bioverfügbarkeit von schlecht wasserlöslichen Medikamenten zu verbessern.
Industrie: Alpha-Cyclodextrin findet in der Lebensmittel- und Getränkeindustrie Verwendung als Emulgator und Stabilisator.
5. Wirkmechanismus
Alpha-Cyclodextrin übt seine Wirkungen hauptsächlich durch die Bildung von Einschlusskomplexen mit Gastmolekülen aus . Das hydrophobe Innere der Cyclodextrin-Kavität ermöglicht es, hydrophobe Verbindungen einzukapseln, wodurch ihre Löslichkeit und Stabilität verbessert wird . Diese Wirt-Gast-Interaktion ist die Grundlage für seine Anwendungen in der Medikamenten-Abgabe, wo es die Bioverfügbarkeit von Medikamenten verbessern kann . Zusätzlich wurde gezeigt, dass Alpha-Cyclodextrin die Lipidaufnahme hemmt, was bei der Gewichtskontrolle und der Cholesterinregulierung helfen kann .
Wirkmechanismus
Alpha-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules . The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability . This host-guest interaction is the basis for its applications in drug delivery, where it can improve the bioavailability of drugs . Additionally, alpha-cyclodextrin has been shown to inhibit lipid absorption, which can aid in weight management and cholesterol control .
Vergleich Mit ähnlichen Verbindungen
Alpha-Cyclodextrin wird mit anderen Cyclodextrinen verglichen, wie z. B. Beta-Cyclodextrin und Gamma-Cyclodextrin .
Ähnliche Verbindungen:
Beta-Cyclodextrin: Bestehend aus sieben Glucose-Einheiten, hat Beta-Cyclodextrin eine größere Kavität als Alpha-Cyclodextrin.
Gamma-Cyclodextrin: Mit acht Glucose-Einheiten hat Gamma-Cyclodextrin die größte Kavität unter den natürlichen Cyclodextrinen.
Einzigartigkeit von Alpha-Cyclodextrin: Die kleinere Kavität von Alpha-Cyclodextrin macht es besonders geeignet für die Einkapselung kleiner hydrophober Moleküle . Seine hohe Beständigkeit gegen enzymatischen Abbau unterscheidet es auch von Beta- und Gamma-Cyclodextrinen, wodurch es in bestimmten Anwendungen stabiler ist .
Eigenschaften
IUPAC Name |
2-cyclododecylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHTUDYDJUHYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051598 | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118562-73-5 | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118562-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecaneethanol, beta-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecaneethanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclododecylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-cyclododecylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
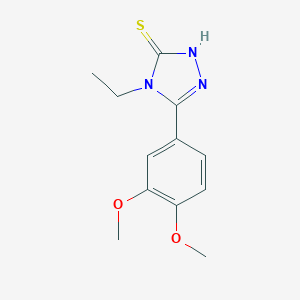
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

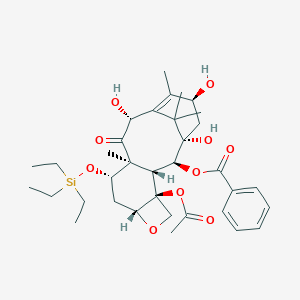

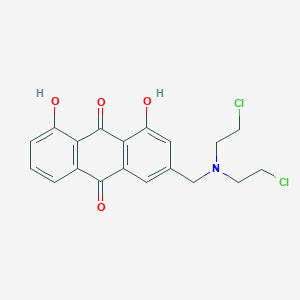

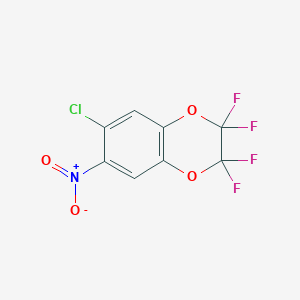
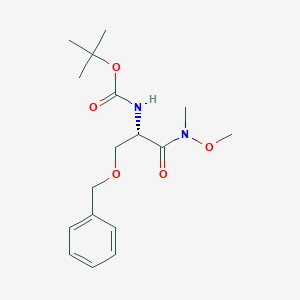
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
